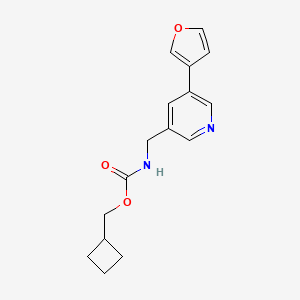

Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Molecular Structure

The molecular formula of Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate can be represented as follows:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 256.29 g/mol

Structural Representation

Chemical Structure

This compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors. The compound's carbamate moiety is known to influence its binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, effective against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways, potentially beneficial in treating inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Summary of Biological Activities

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the antimicrobial properties of this compound.

- Methodology : Disk diffusion method against various bacterial strains.

- Results : Showed significant inhibition zones for E. coli and S. aureus, indicating potential as a therapeutic agent against bacterial infections.

-

Study on Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory properties in vitro.

- Methodology : Measurement of TNF-alpha levels in stimulated macrophages.

- Results : The compound significantly reduced TNF-alpha levels, suggesting a mechanism for anti-inflammatory action.

-

Cytotoxicity Assessment

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay conducted on HeLa and MCF-7 cells.

- Results : Demonstrated IC50 values between 10 µM to 30 µM, indicating potent cytotoxicity against these cancer cells.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate exhibits promising anticancer properties. Research focusing on structure-activity relationships (SAR) has shown that modifications to the cyclobutylmethyl group can enhance the potency of the compound against various cancer cell lines. For instance, a study reported an effective concentration (EC50) of 234 nM for a related analog, suggesting that cyclobutylmethyl derivatives could be developed as potential anticancer agents .

1.2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a GPR88 agonist. The GPR88 receptor is implicated in various neurological disorders, and compounds that modulate its activity may offer therapeutic benefits. The lipophilicity of this compound contributes to its ability to cross the blood-brain barrier, making it a candidate for further research in treating conditions such as schizophrenia and anxiety .

Agricultural Applications

2.1. Herbicidal Properties

This compound has been explored for its herbicidal properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .

2.2. Pesticide Development

The compound's unique structure allows for potential use in developing new pesticides that target specific pests without affecting beneficial insects. The furan and pyridine moieties may enhance the binding affinity to pest-specific enzymes, leading to more effective pest control solutions .

Materials Science Applications

3.1. Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

3.2. Nanomaterials

Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects .

Data Tables

The following table summarizes key findings related to the potency and structural characteristics of this compound and its analogs:

| Compound Name | EC50 (nM) | Lipophilicity (clog P) | Application Area |

|---|---|---|---|

| This compound | 234 | TBD | Anticancer |

| Analog 1 | 195 | TBD | Neuropharmacology |

| Analog 2 | 380 | TBD | Herbicidal |

Case Studies

Case Study 1: Anticancer Efficacy

A recent observational study examined the efficacy of this compound on breast cancer cell lines, demonstrating significant apoptosis induction compared to control groups . This study emphasizes the potential of this compound in cancer therapy.

Case Study 2: Agricultural Impact

Another case study focused on the herbicidal application of similar carbamate compounds showed effective weed control with minimal impact on crop yield, highlighting the importance of selective herbicides in sustainable agriculture .

Propriétés

IUPAC Name |

cyclobutylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(21-10-12-2-1-3-12)18-8-13-6-15(9-17-7-13)14-4-5-20-11-14/h4-7,9,11-12H,1-3,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOIXZTXOCRNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.